molecular formula C12H26ClNO2 B6607286 tert-butyl2-aminooctanoatehydrochloride CAS No. 2839139-09-0

tert-butyl2-aminooctanoatehydrochloride

Cat. No.: B6607286
CAS No.: 2839139-09-0
M. Wt: 251.79 g/mol
InChI Key: WJXNPTORVDKRDG-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminooctanoate hydrochloride is a synthetic organic compound characterized by a tert-butyl ester group, an eight-carbon aliphatic chain, and an amino group protonated as a hydrochloride salt.

Properties

IUPAC Name

tert-butyl 2-aminooctanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXNPTORVDKRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-aminooctanoatehydrochloride typically involves the esterification of aminooctanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting tert-butyl2-aminooctanoate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Esterification: Aminooctanoic acid is reacted with tert-butyl alcohol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Formation of Hydrochloride Salt: The ester is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of aminooctanoic acid and tert-butyl alcohol are mixed in reactors with acid catalysts.

    Purification: The ester product is purified through distillation or recrystallization.

    Hydrochloride Formation: The purified ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl2-aminooctanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as tert-butyl hypochlorite or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl2-aminooctanoatehydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on cellular processes and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl2-aminooctanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Key Comparative Insights:

Structural Variations: Chain Length: The octanoate chain in tert-butyl 2-aminooctanoate hydrochloride provides greater hydrophobicity compared to shorter-chain analogs like tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (acetate chain) . This may enhance its utility in lipid-based formulations. Functional Groups: Cyclopropylmethyl or adamantane groups (as in memantine) confer steric and electronic effects, influencing receptor binding or metabolic stability .

Pharmacological Relevance: Unlike tapentadol or memantine, tert-butyl 2-aminooctanoate hydrochloride lacks direct therapeutic data but shares synthetic utility as a building block for bioactive molecules .

Analytical Methods: Spectrophotometric and HPLC methods validated for memantine and chlorphenoxamine highlight the need for similar standardization for tert-butyl 2-aminooctanoate hydrochloride to ensure purity and stability .

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